molecular formula C20H15ClN2O3 B2455037 2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-N-[(2-chlorophenyl)methyl]acetamide CAS No. 1105218-39-0

2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-N-[(2-chlorophenyl)methyl]acetamide

Cat. No.: B2455037
CAS No.: 1105218-39-0
M. Wt: 366.8
InChI Key: SQERKVJIJRIQER-UHFFFAOYSA-N
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Description

2-[5-(1-Benzofuran-2-yl)-1,2-oxazol-3-yl]-N-[(2-chlorophenyl)methyl]acetamide is a novel synthetic hybrid compound designed for advanced pharmacological and microbiological research. It features a benzofuran scaffold linked to an isoxazole ring via an acetamide bridge. The benzofuran moiety is a privileged structure in medicinal chemistry, known for its diverse biological activities. Scientific literature has extensively documented the antimicrobial properties of benzofuran derivatives, highlighting their potential as a core structure for developing new anti-infective agents . Some benzofuran-based compounds have shown promising activity against a range of Gram-positive bacteria, including Staphylococcus aureus , and fungi such as Candida albicans . This hybrid molecule is of significant interest in early-stage drug discovery, particularly in programs aimed at overcoming antibiotic resistance. Researchers can utilize this compound to investigate the synergistic effects of combining the benzofuran pharmacophore with other heterocyclic systems like the isoxazole. Its primary research applications include serving as a lead compound for synthesizing new analogs, probing structure-activity relationships (SAR), and studying mechanisms of action against multidrug-resistant pathogens. This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-N-[(2-chlorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN2O3/c21-16-7-3-1-6-14(16)12-22-20(24)11-15-10-19(26-23-15)18-9-13-5-2-4-8-17(13)25-18/h1-10H,11-12H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQERKVJIJRIQER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C3=CC(=NO3)CC(=O)NCC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-N-[(2-chlorophenyl)methyl]acetamide (CAS No. 1105218-81-2) is a synthetic organic molecule that has garnered attention due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanism of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula for the compound is C22H20N2O3C_{22}H_{20}N_{2}O_{3} with a molecular weight of 360.4 g/mol. The structure features a benzofuran ring fused with an oxazole moiety, which is critical for its biological activity.

PropertyValue
Molecular FormulaC22H20N2O3
Molecular Weight360.4 g/mol
CAS Number1105218-81-2

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. It is believed to modulate various biological pathways, including those involved in cell proliferation and apoptosis.

Anticancer Activity

Recent studies have demonstrated that derivatives of benzofuran compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to the target molecule have shown IC50 values as low as 5 μM against leukemia cells, indicating strong anticancer potential without affecting normal cells . The presence of halogen substituents in the benzofuran ring has been identified as a crucial factor enhancing cytotoxicity due to increased hydrophobic interactions and electron-donating properties .

Structure-Activity Relationships (SAR)

Research indicates that the position and type of substituents on the benzofuran and oxazole rings significantly influence the biological activity of these compounds. The following observations have been made:

  • Halogen Substitution : The presence of halogens at specific positions on the benzofuran ring enhances cytotoxic activity.
  • Functional Groups : The incorporation of functional groups such as hydroxyl or amino groups can improve binding affinity to biological targets, thereby increasing efficacy against cancer cells .
  • Oxazole Ring Influence : Variations in the oxazole moiety can alter the compound's interaction with target proteins involved in cancer progression.

Case Studies

Several studies have investigated the biological effects of similar compounds:

  • Benzofuran Derivatives : A series of benzofuran analogues were tested for antiproliferative activity against MCF-10A (human mammary gland epithelial) cells. Some derivatives exhibited remarkable activity, highlighting the importance of structural modifications in enhancing therapeutic potential .
    CompoundIC50 (μM)Cell Line
    Compound A5K562 (Leukemia)
    Compound B0.1HL60 (Leukemia)
    Compound C16.4A549 (Lung Cancer)
  • Mechanistic Studies : In vivo studies using murine models demonstrated that certain derivatives could significantly reduce tumor growth without affecting body weight or organ size, suggesting a favorable safety profile .

Q & A

Q. How to design SAR studies to enhance selectivity against off-target receptors?

  • Methodological Answer :
  • Bioisosteric replacement : Substitute oxazole with thiazole or benzofuran with indole to modulate electronic effects .
  • Fragment-based design : Use X-ray co-crystallography to identify critical binding interactions (e.g., hydrogen bonds with kinase ATP pockets) .
  • Alanine scanning mutagenesis : Map target receptor residues critical for ligand binding .

Notes

  • Advanced questions emphasize experimental design, data reconciliation, and computational integration.
  • Methodological rigor aligns with ICReDD’s reaction optimization frameworks .

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